molecular formula C11H11N3O2 B11888290 N-(7-methoxyquinoxalin-5-yl)acetamide CAS No. 7403-15-8

N-(7-methoxyquinoxalin-5-yl)acetamide

Cat. No.: B11888290
CAS No.: 7403-15-8
M. Wt: 217.22 g/mol
InChI Key: ATBLTWYRTPYSFA-UHFFFAOYSA-N
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Description

N-(7-methoxyquinoxalin-5-yl)acetamide is a heterocyclic compound with the molecular formula C11H11N3O2 It is a derivative of quinoxaline, a nitrogen-containing aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinoxalin-5-yl)acetamide typically involves the reaction of 7-methoxyquinoxaline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinoxalin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-5-carboxylic acid, while substitution reactions can produce various functionalized quinoxaline derivatives.

Scientific Research Applications

N-(7-methoxyquinoxalin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinoxalin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of N-(7-methoxyquinoxalin-5-yl)acetamide.

    7-methoxyquinoxaline: A closely related compound with similar structural features.

    Quinoxaline-5-carboxylic acid: A derivative formed through oxidation reactions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

7403-15-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(7-methoxyquinoxalin-5-yl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)14-10-6-8(16-2)5-9-11(10)13-4-3-12-9/h3-6H,1-2H3,(H,14,15)

InChI Key

ATBLTWYRTPYSFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC2=NC=CN=C12)OC

Origin of Product

United States

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